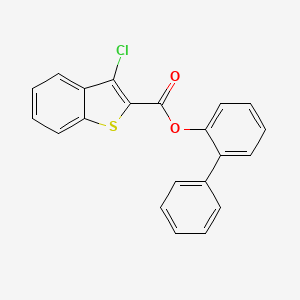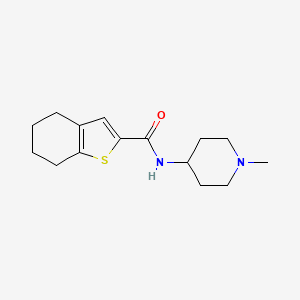![molecular formula C17H19Cl3N2O B5214941 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride, commonly known as PCP-OH, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory.
作用機序
PCP-OH acts as a non-competitive antagonist of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding reduces the activity of the receptor, which can have both beneficial and detrimental effects depending on the context. In general, the inhibition of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor by PCP-OH can reduce excitotoxicity and inflammation, but can also impair synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
PCP-OH has a number of biochemical and physiological effects that are related to its action on the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor. It has been shown to reduce glutamate release, increase GABA release, and reduce oxidative stress and inflammation in the brain. PCP-OH can also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which can have downstream effects on behavior and cognition.
実験室実験の利点と制限
PCP-OH has several advantages for lab experiments, including its potency, specificity, and availability. It is a well-characterized compound that has been extensively studied in animal models and has a known mechanism of action. However, there are also some limitations to its use, including its potential toxicity, its effects on other neurotransmitter systems, and its potential for off-target effects.
将来の方向性
There are several future directions for research on PCP-OH and the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor. One area of interest is the development of more selective 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor antagonists that can target specific subunits of the receptor and have fewer off-target effects. Another area is the investigation of the role of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor in psychiatric disorders such as depression and anxiety, and the potential therapeutic use of 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor modulators in these conditions. Finally, there is ongoing research on the use of PCP-OH and other 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of PCP-OH is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-(3-pyridinyl)-1-piperidinecarboxaldehyde in the presence of sodium borohydride to form 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This compound is then treated with hydrochloric acid to form the hydrochloride salt of PCP-OH.
科学的研究の応用
PCP-OH has been widely used in scientific research to study the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. PCP-OH has also been used to study the role of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor in learning and memory, addiction, and psychiatric disorders such as schizophrenia.
特性
IUPAC Name |
2,4-dichloro-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12;/h3-4,6,8-10,16,22H,1-2,5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDGACKVMASQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
![3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)
![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5214904.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
